molecular formula C11H13BrFN B11739057 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine

Cat. No.: B11739057
M. Wt: 258.13 g/mol
InChI Key: OOTQWVVMWRWRSC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13BrFN. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanemethanamine moiety.

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine

These compounds share similar structural features but differ in the position of the halogen atoms or the size of the cycloalkane ring. The unique combination of bromine and fluorine atoms on the phenyl ring of this compound contributes to its distinct chemical and biological properties.

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound consists of a cyclobutane ring fused with an aromatic system containing bromine and fluorine substituents, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C11H12BrF, with a molecular weight of approximately 271.12 g/mol. The presence of halogen atoms (bromine and fluorine) in the aromatic ring enhances its chemical reactivity and potential interactions with biological targets, making it a subject of interest for further research .

Biological Activity

Research indicates that compounds with similar structures to this compound have demonstrated various biological activities, including:

  • Anticancer Activity : Compounds featuring halogenated aromatic rings often exhibit cytotoxic effects against cancer cell lines. The specific mechanisms through which this compound exerts anticancer effects require further investigation.
  • Neuropharmacological Effects : Similar compounds have been studied for their potential as neuroprotective agents or for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.
  • Antimicrobial Properties : Some analogs have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other halogenated compounds.
  • Receptor Modulation : It may interact with various receptors in the central nervous system or other tissues, influencing signaling pathways related to pain, inflammation, or cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
4-Bromoaniline StructureSimple amine with bromine; less complex
3-Fluoroaniline StructureSimple amine with fluorine; less steric hindrance
Cyclobutylamine StructureBasic cyclobutane structure; lacks aromaticity

This table highlights the unique features of this compound due to its combination of a cyclobutane ring and halogenated aromatic system. Such complexity may enhance its biological activities compared to simpler analogs .

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13BrFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

OOTQWVVMWRWRSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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